Scientific Field: Materials Science, Biomedical Engineering
Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid and glycerol. Divinyl adipate is used to promote a reaction between divinyl adipate and glycerol, generating low-molecular-weight polymers .
Results or Outcomes: The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-ethylene glycol elastomers .
Scientific Field: Green Polymer Chemistry
Application Summary: Divinyl adipate is used in the transesterification of divinyl adipate with tetraethylene glycol to synthesize symmetric and asymmetric telechelic ethylene glycol oligomers .
Methods of Application: The transesterification of divinyl adipate with tetraethylene glycol is carried out using Candida antarctica lipase B as a biocatalyst at 50 °C under solventless conditions .
Results or Outcomes: Under certain conditions, polycondensation is minimized and symmetric and asymmetric telechelic TEGs are obtained. For example, at a DVA/TEG molar ratio of 1.5, 100% of the oligomers had divinyl end groups after 20 minutes of reaction time .
Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and ethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .
Application Summary: Divinyl adipate is used in the transesterification of divinyl adipate with a hydroxyl vinyl ether to synthesize mixed vinyl adipate esters .
Methods of Application: The transesterification of divinyl adipate with a hydroxyl vinyl ether is carried out using an esterase from Mycobacterium smegmatis (MsAcT) as a biocatalyst under solvent-free conditions .
Results or Outcomes: When divinyl adipate was reacted with 1.5 equivalents of a hydroxyl vinyl ether, full conversion of DVA was observed yielding over 95% mixed diester .
Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and tetraethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .
Results or Outcomes: The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-tetraethylene glycol elastomers .
Divinyl adipate is a chemical compound classified as a divinyl ester, with the molecular formula and a molecular weight of approximately 198.22 g/mol. It is synthesized from adipic acid and vinyl alcohol, resulting in a compound that features two vinyl groups attached to an adipate backbone. This structure allows divinyl adipate to act as an effective cross-linking agent in various polymerization processes, particularly in the production of temperature-responsive gels and other advanced materials .
Divinyl adipate can be synthesized through several methods:
Each method offers different advantages regarding yield, purity, and environmental impact.
Divinyl adipate is primarily used as a cross-linking agent in polymer chemistry. Its applications include:
Studies on the interactions involving divinyl adipate focus on its role as a cross-linker in polymer networks. For instance, when combined with various monomers or polymers, it influences the mechanical properties and thermal stability of the resulting materials. The interaction of divinyl adipate with different functional groups has been investigated to tailor materials for specific applications, such as hydrogels that respond to environmental stimuli like temperature or pH .
Divinyl adipate shares structural similarities with several other compounds. Here are some comparable compounds along with their distinct characteristics:
Compound | Structure Type | Unique Features |
---|---|---|
Divinyl phthalate | Divinyl ester | Used extensively in coatings; has higher stability than divinyl adipate. |
Diethyl maleate | Diester | Exhibits different reactivity patterns due to its maleic structure. |
Divinyl succinate | Divinyl ester | Known for its use in producing biodegradable polymers; smaller backbone compared to divinyl adipate. |
Poly(glycerol adipate) | Biopolymer | Derived from divinyl adipate; utilized for drug delivery due to its biocompatibility. |
Divinyl adipate's unique feature lies in its dual vinyl groups that enhance its reactivity as a cross-linker while maintaining a relatively low toxicity profile compared to some other similar compounds.
Irritant